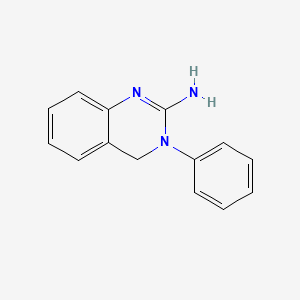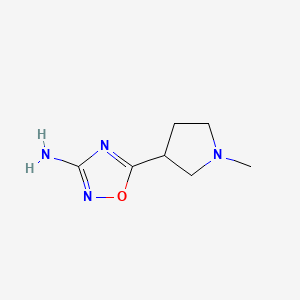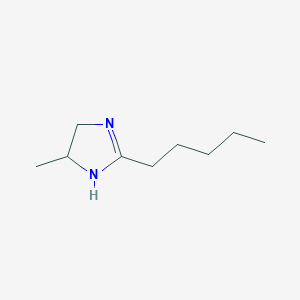
3-Phenyl-3,4-dihydro-quinazolin-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-4H-quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-phenyl-4H-quinazolin-2-amine consists of a quinazoline core with a phenyl group attached to the third position and an amine group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-quinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Another approach involves the use of anthranilic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine .
Industrial Production Methods
Industrial production of 3-phenyl-4H-quinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are some of the advanced techniques employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-phenyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced amines, and various substituted quinazoline derivatives .
科学的研究の応用
3-phenyl-4H-quinazolin-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-phenyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of tumor growth and other biological effects .
類似化合物との比較
Similar Compounds
2-phenyl-4H-quinazolin-3-amine: Similar structure but with the phenyl group at the second position.
4-phenyl-2H-quinazolin-3-one: Contains a carbonyl group at the third position instead of an amine.
6-bromo-4-phenylquinazolin-2-amine: Substituted with a bromine atom at the sixth position.
Uniqueness
3-phenyl-4H-quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-phenyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-13-9-5-4-6-11(13)10-17(14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,15,16) |
InChIキー |
AAKLRBVEVQENTE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)



![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)




